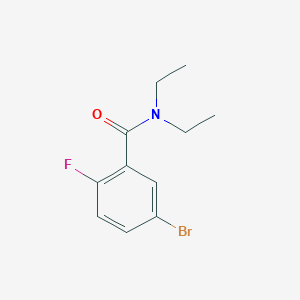
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as ADCY9 inhibitor, is a small molecule inhibitor that targets adenylate cyclase 9 (ADCY9). ADCY9 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. The inhibition of ADCY9 by N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide inhibits N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, which is an enzyme that catalyzes the conversion of ATP to cAMP. By inhibiting N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide reduces the levels of cAMP in cells. This reduction in cAMP levels has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is that it is a specific inhibitor of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, which allows for the study of the role of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in various cellular processes. However, one limitation is that it may have off-target effects on other enzymes that are involved in cAMP signaling pathways.
Zukünftige Richtungen
There are several future directions for research on N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. One direction is to further investigate its potential therapeutic applications in diseases such as asthma, COPD, and cancer. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes in cAMP signaling pathways. Additionally, the development of more potent and selective N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide inhibitors may have important implications for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide involves a multi-step process. The first step involves the reaction of 2-acetylphenol with 3-bromopentane in the presence of potassium carbonate to form 2-(3-bromopentyl)phenol. The second step involves the reaction of 2-(3-bromopentyl)phenol with 2,5-dimethylfuran-3-carboxylic acid in the presence of cesium carbonate to form N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been shown to have potential in the treatment of cancer, as it inhibits the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-8-13(11(3)19-9)15(18)16-14-7-5-4-6-12(14)10(2)17/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCBAVQHJAPSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)


![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)



![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)

